

Improving the stability and solubility of Avibactam in aqueous solutions

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Compound of Interest

Compound Name: Avibactam, (+)-

Cat. No.: B1249370

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Avibactam Aqueous Solutions: Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and solubility of Avibactam in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of Avibactam in aqueous solutions?

A1: Avibactam sodium salt is generally considered to have high solubility in water. Some sources indicate it is "freely soluble" in water, with specific data showing solubility greater than 140 mg/mL. In phosphate-buffered saline (PBS) at a pH of 7.2, the solubility is approximately 10 mg/mL.^[1] It is also soluble in organic solvents like DMSO and dimethyl formamide at approximately 5 mg/mL, and relatively soluble in methanol while being insoluble in ethanol.^[1]

Q2: What are the main factors affecting the stability of Avibactam in aqueous solutions?

A2: The stability of Avibactam in aqueous solutions is primarily influenced by temperature and pH. Elevated temperatures can accelerate its degradation.^[2] While Avibactam is more stable than some of its combination partners like ceftazidime, its potency can decrease over time in

solution.[2] The primary degradation pathway for Avibactam in an aqueous environment is the hydrolysis of its cyclic urea ring, a reaction that has been shown to be reversible.[3][4][5]

Q3: What is the recommended storage procedure for Avibactam aqueous solutions?

A3: For reconstituted solutions of Avibactam (often in combination with ceftazidime), it is recommended to use them within 12 hours if stored at room temperature.[2][6] If refrigerated at 2-8°C, the solution is stable for up to 24 hours.[2][6] For laboratory purposes, it is not recommended to store aqueous solutions of Avibactam for more than one day to ensure compound integrity.[1]

Q4: Can I expect precipitation when preparing an aqueous solution of Avibactam?

A4: Given that Avibactam sodium salt is freely soluble in water, precipitation is unlikely when preparing solutions within its solubility limits. However, issues can arise if the concentration exceeds its solubility in a specific buffer system or if there are significant temperature fluctuations. If you are using a buffer system other than pure water, it is advisable to determine the solubility in that specific medium.

Troubleshooting Guide

Issue	Potential Cause	Suggested Solution
Precipitation upon dissolution or during storage	1. Concentration exceeds solubility in the chosen buffer system. 2. The pH of the solution is unfavorable for solubility. 3. The temperature of the solution has decreased, reducing solubility. 4. Improper mixing technique leading to localized high concentrations.	1. Prepare a more dilute solution. 2. Adjust the pH of the buffer. While a full pH-solubility profile is not readily available, starting with a neutral pH is recommended. 3. Gently warm the solution and maintain a constant temperature. 4. Add the Avibactam powder gradually while continuously stirring or vortexing the solution.
Loss of compound activity over time	1. Degradation due to prolonged storage in aqueous solution. 2. Exposure to high temperatures. 3. Inappropriate pH of the solution accelerating hydrolysis.	1. Prepare fresh solutions daily for experiments. ^[1] 2. Store stock solutions and working solutions at recommended temperatures (refrigerated at 2-8°C for up to 24 hours). ^{[2][6]} 3. Maintain the pH of the solution within a stable range, avoiding highly acidic or basic conditions.
Inconsistent experimental results	1. Variability in the preparation of Avibactam solutions. 2. Degradation of the compound in the solution over the course of the experiment.	1. Standardize the solution preparation protocol, ensuring consistent buffer composition, pH, and temperature. 2. Prepare fresh solutions for each experiment or at regular intervals for longer-term studies. Perform stability tests under your specific experimental conditions.

Data Presentation

Table 1: Solubility of Avibactam Sodium Salt

Solvent	Approximate Solubility	Reference
Water	>140 mg/mL	
Phosphate-Buffered Saline (PBS), pH 7.2	~10 mg/mL	[1]
Dimethyl Sulfoxide (DMSO)	~5 mg/mL	[1]
Dimethyl Formamide (DMF)	~5 mg/mL	[1]
Methanol	Relatively Soluble	
Ethanol	Insoluble	

Table 2: Stability of Avibactam in Reconstituted Solutions (in combination with Ceftazidime)

Storage Condition	Stability Duration	Reference
Room Temperature	Up to 12 hours	[2][6]
Refrigerated (2-8°C)	Up to 24 hours	[2][6]
Refrigerated (2-8°C) for 14 days, then 32°C	83.2% - 93.1% remaining after 24 hours	[2]

Experimental Protocols

Protocol 1: Determining Aqueous Solubility of Avibactam

This protocol outlines a general method for determining the equilibrium solubility of Avibactam in a specific aqueous buffer.

- Preparation of Saturated Solution:

- Add an excess amount of Avibactam sodium salt to a known volume of the desired aqueous buffer (e.g., phosphate, citrate) at a specific pH in a sealed vial.
- Ensure there is undissolved solid material at the bottom of the vial.
- Equilibration:
 - Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation:
 - Allow the suspension to settle.
 - Carefully withdraw a sample from the supernatant, avoiding any solid particles.
 - Filter the sample using a suitable syringe filter (e.g., 0.22 µm) to remove any remaining undissolved solid.
- Quantification:
 - Dilute the filtered supernatant with the mobile phase used for analysis to a concentration within the linear range of the analytical method.
 - Analyze the concentration of Avibactam in the diluted sample using a validated stability-indicating HPLC method (see Protocol 2).
- Calculation:
 - Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility.

Protocol 2: Stability-Indicating RP-HPLC Method for Avibactam

This protocol provides a general framework for a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method to assess the stability of Avibactam. This method is

based on commonly reported parameters for the analysis of Avibactam and its combination products.

- Chromatographic Conditions:
 - Column: C18 column (e.g., 4.6 x 150 mm, 5 μ m particle size).
 - Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution. A common starting point is a 30:70 (v/v) ratio of buffer to organic solvent.
 - Flow Rate: 1.0 mL/min.
 - Detection Wavelength: UV detection at approximately 230 nm.
 - Column Temperature: 30°C.
 - Injection Volume: 10-20 μ L.
- Standard and Sample Preparation:
 - Standard Solution: Prepare a stock solution of Avibactam reference standard in the mobile phase and dilute to known concentrations to create a calibration curve.
 - Sample Solution: Prepare the Avibactam solution to be tested in the desired aqueous buffer. At the time of analysis, dilute an aliquot with the mobile phase to a concentration within the calibration range.
- Forced Degradation Study (to validate stability-indicating nature of the method):
 - Acid Hydrolysis: Treat the Avibactam solution with 0.1 M HCl at an elevated temperature (e.g., 60°C).
 - Base Hydrolysis: Treat the Avibactam solution with 0.1 M NaOH at room temperature.
 - Oxidative Degradation: Treat the Avibactam solution with 3% H₂O₂ at room temperature.
 - Thermal Degradation: Expose the solid Avibactam or its solution to dry heat (e.g., 105°C).

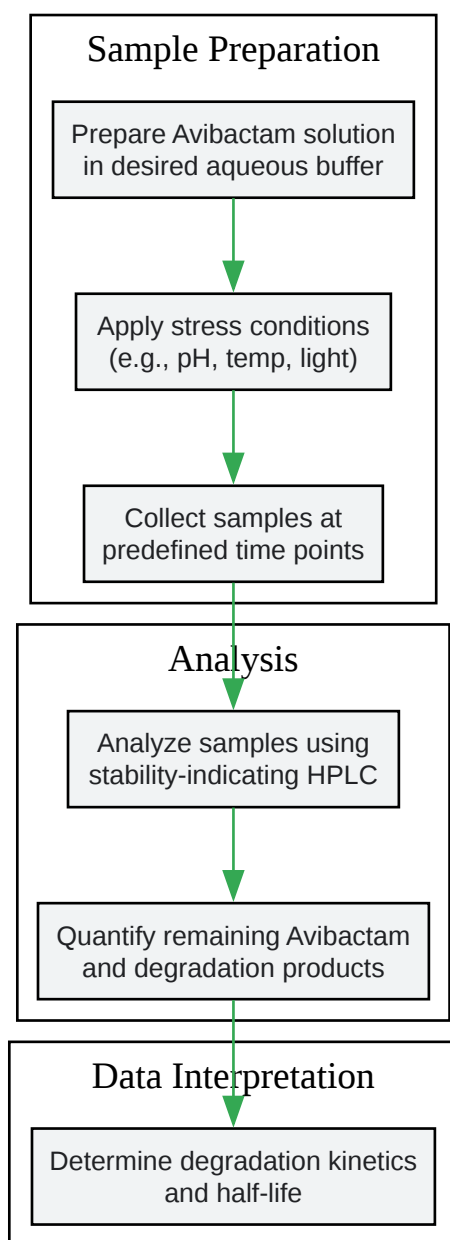
- Photolytic Degradation: Expose the Avibactam solution to UV light.
- Analyze the stressed samples using the HPLC method to ensure that the degradation products are well-resolved from the parent Avibactam peak.

Visualizations



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Caption: Reversible hydrolysis pathway of Avibactam.



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Caption: Experimental workflow for Avibactam stability testing.

Caption: Troubleshooting logic for Avibactam precipitation.

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